molecular formula C22H30O2S B1682629 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS No. 96-69-5

4,4'-Thiobis(6-tert-butyl-m-cresol)

Cat. No.: B1682629
CAS No.: 96-69-5
M. Wt: 358.5 g/mol
InChI Key: HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Description

4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5), also known by synonyms such as Santonox® and Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) Sulfide , is a high-purity synthetic phenolic antioxidant (SPA) with a stated purity of >98.0% . It appears as a white to almost white powder or crystal with a melting point of 160°C to 164°C and is soluble in common organic solvents like chloroform, acetone, and toluene, while being insoluble in water . This compound serves as a crucial reagent in materials science research, primarily utilized as an antioxidant to inhibit oxidative degradation in various products. Its applications extend to the development and stabilization of polymers, rubbers, plastics, and adhesives . It is also found in consumer and industrial goods such as footwear, food packaging, furniture, and laboratory equipment . Beyond industrial applications, 4,4'-Thiobis(6-tert-butyl-m-cresol) is an emerging subject of environmental toxicology studies. Recent research has investigated its potential as an endocrine disruptor and its effects on aquatic life. A 2022 study in Chemosphere demonstrated that exposure to this compound disrupted early embryonic development and metamorphosis in the frog Silurana tropicalis , indicating significant toxicity to amphibians at low concentrations . With a high log octanol-water partitioning coefficient (log Kow ~8.2), it is predicted to be persistent in the environment and have bioaccumulation potential, making it a compound of interest for ecological risk assessment . For safe handling, appropriate personal protective equipment is recommended, including protective gloves, eye protection, and avoiding dust inhalation . The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV-TWA) of 1 mg/m³ for inhalable particulate matter . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol
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InChI

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3
Source PubChem
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InChI Key

HXIQYSLFEXIOAV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O
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Molecular Formula

C22H30O2S
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Related CAS

57062-46-1
Record name Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4021341
Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Molecular Weight

358.5 g/mol
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Physical Description

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor.
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Flash Point

420 °F (NTP, 1992), 420 °F
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08%
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Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Density

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Vapor Pressure

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Color/Form

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder.

CAS No.

96-69-5, 57062-46-1
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4′-Thiobis(3-methyl-6-tert-butylphenol)
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Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Record name 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol
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Record name 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL)
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Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name m-Cresol, 4,4'-thiobis(6-tert-butyl-
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Melting Point

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Thiobis(6-tert-butyl-m-cresol) typically involves the alkylation of m-cresol with isobutylene in the presence of a catalyst such as aluminum chloride. The resulting product is then reacted with sulfur dichloride to form the final compound .

Industrial Production Methods

In industrial settings, the production of 4,4’-Thiobis(6-tert-butyl-m-cresol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in solid form and is available in various grades depending on the application .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiobis(6-tert-butyl-m-cresol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C22H30O2SC_{22}H_{30}O_{2}S
  • Molecular Weight: 358.54 g/mol

Mechanism of Action:
TBBC functions as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is crucial for maintaining the integrity of cellular components and supporting normal biochemical processes .

Chemistry

TBBC is extensively used as an antioxidant in the stabilization of polymers and rubbers. Its ability to prevent oxidative degradation is vital in extending the lifespan and enhancing the performance of synthetic materials .

Biology

Research has explored TBBC's potential antioxidant properties within biological systems. Studies indicate that it may help mitigate oxidative stress-related cellular damage, making it a candidate for further investigation in biological applications .

Medicine

In the medical field, TBBC has been investigated for its potential role in preventing diseases associated with oxidative stress. Its protective effects on cellular components suggest that it could be beneficial in therapeutic contexts .

Industry

TBBC is widely utilized in the plastics and rubber industries to prevent degradation due to oxidation. Its application spans various products, including:

  • Neoprene and other synthetic rubbers
  • Polyethylene and polypropylene
    The compound's effectiveness in prolonging material stability under oxidative conditions makes it a critical additive in these sectors .

Case Study 1: Toxicological Evaluation

A significant study conducted by the National Toxicology Program evaluated the toxicological effects of TBBC on F344/N rats and B6C3F mice. The results indicated no evidence of carcinogenic activity at various exposure levels, suggesting that TBBC has a relatively low systemic toxicity profile .

Study GroupDose (ppm)Observations
Male Rats0, 250, 500, 1000No significant clinical findings attributed to TBBC administration
Female Rats0, 250, 500, 1000Lower body weights compared to controls; no carcinogenic activity observed

Case Study 2: Dermal Absorption Studies

Research on dermal absorption revealed that female Sencar mice absorbed approximately 20% of a dermally applied dose of TBBC, while male Fischer rats showed significantly lower absorption rates (less than 2%). This indicates species-specific differences in skin permeability and highlights the importance of careful consideration in exposure assessments .

Mechanism of Action

The antioxidant properties of 4,4’-Thiobis(6-tert-butyl-m-cresol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This mechanism helps in preventing the oxidative degradation of materials. The compound primarily targets free radicals and reactive oxygen species, thereby protecting polymers and biological systems from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Antioxidants

Structural and Functional Differences

TBBC vs. Bis(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide (CAS 1620-93-5)
  • Structure: TBBC has tert-butyl groups at the 6-position and methyl groups at the 2-position of each phenol ring, linked by a sulfide. In contrast, CAS 1620-93-5 features tert-butyl groups at the 3,5-positions and hydroxybenzyl groups connected via sulfide .
  • However, TBBC’s 6-tert-butyl groups may improve compatibility with non-polar polymer matrices .
TBBC vs. Butylated Hydroxytoluene (BHT)
  • Structure: BHT (C₁₅H₂₄O) is a simpler mono-phenolic antioxidant with tert-butyl groups at the 2,6-positions .
  • Molecular Weight : BHT (220.35 g/mol) is smaller than TBBC, leading to higher volatility and faster migration from polymers during high-temperature processing .
  • Applications : BHT is less effective than TBBC in long-term stabilization of polyolefins due to volatility issues .

Physical and Chemical Properties

Property TBBC CAS 1620-93-5 BHT
Molecular Weight 358.54 g/mol 538.8 g/mol 220.35 g/mol
Solubility in Water 0.08% <0.01% (estimated) 0.01%
Melting Point 151°C 185°C (estimated) 70°C
Primary Applications Rubber, polyolefins High-performance plastics Food packaging, fuels

Toxicity and Metabolic Profiles

  • TBBC : Oral administration in rats caused dose-dependent gastrointestinal damage, renal papillary necrosis, and accumulation in liver and adipose tissue. Major metabolites are glucuronide conjugates excreted via bile .
  • No direct evidence of renal toxicity .
  • BHT : Lower acute toxicity (LD₅₀ >2000 mg/kg in rats) but linked to hepatotoxicity at high doses .

Regulatory and Industrial Considerations

  • BHT : Generally recognized as safe (GRAS) for food additives but restricted in some polymers due to volatility .
  • CAS 1620-93-5: Limited regulatory data; primarily used in niche industrial applications .

Research Findings and Industrial Relevance

  • Efficacy in Polymers: TBBC’s sulfide bridge enhances thermal stability compared to ether-linked antioxidants like Irganox 1010. Polymerization of TBBC further improves its longevity in polyolefins .

Biological Activity

4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC) is a synthetic phenolic antioxidant widely used in various industrial applications, particularly in plastics and rubber products. This compound has garnered attention due to its biological activities, particularly its effects on cellular systems and potential toxicity. This article delves into the biological activity of TBBC, focusing on its absorption, metabolism, and potential health impacts based on diverse research findings.

TBBC is known for its antioxidant properties, which are primarily attributed to its ability to donate hydrogen atoms and neutralize free radicals. This action helps prevent oxidative damage to cells by interacting with reactive oxygen species (ROS) and inhibiting lipid peroxidation . The compound's structure allows it to stabilize free radicals, making it effective in various applications.

Absorption and Metabolism

Research has demonstrated that TBBC is incompletely absorbed when administered orally. A study involving male rats showed that the rate of absorption decreased with increasing doses due to prolonged retention in the stomach. Once in the small intestine, absorption rates became dose-dependent. TBBC was rapidly distributed throughout the body, with the liver identified as the primary tissue depot . Significant quantities were also detected in blood, muscle, skin, and adipose tissues.

Key Findings:

  • Absorption : Dose-related decrease in absorption; rapid distribution post-absorption.
  • Excretion : Over half of the compound was excreted within the first day, primarily via bile into feces; minimal radioactivity was found in urine.
  • Metabolites : Present in tissues shortly after administration but rapidly excreted .

Toxicological Profile

TBBC has been evaluated for its toxicological effects. Acute exposure can lead to skin and eye irritation, while chronic exposure may result in liver and kidney damage. Notably, it has been associated with allergic reactions upon skin contact .

Health Hazard Summary:

  • Acute Effects : Skin and eye irritation.
  • Chronic Effects : Potential liver and kidney damage; possible skin allergies.
  • Cancer Risk : Current data does not indicate carcinogenic effects in animals .

Developmental Disruption in Amphibians

A significant study highlighted TBBC's impact on early development in the frog species Silurana tropicalis. Exposure to this compound disrupted normal developmental processes, indicating potential ecological risks associated with TBBC contamination .

Occupational Exposure Limits

Occupational safety guidelines have established exposure limits for TBBC due to its toxicological profile. For instance, inhalation exposure limits are set at 2.8 mg/m³ for chronic systemic effects .

Comparative Analysis with Similar Compounds

TBBC shares similarities with other phenolic antioxidants but exhibits unique properties that make it particularly effective in certain applications. Below is a comparison table highlighting TBBC against similar compounds:

CompoundAntioxidant ActivityApplicationsToxicity Profile
4,4'-Thiobis(6-tert-butyl-m-cresol)HighPlastics, rubberSkin irritation; liver/kidney damage
2,2'-Thiobis(6-tert-butyl-p-cresol)ModeratePolymer stabilizationLess data on chronic toxicity
2,2'-Methylenebis(6-tert-butyl-p-cresol)HighSimilar industrial usesSimilar toxicity concerns

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 4,4'-Thiobis(6-tert-butyl-m-cresol) relevant to experimental design?

  • Key Properties :

  • Molecular formula: C22H30O2S (with conflicting reports of C12H18OS in older literature; cross-validate via mass spectrometry) .
  • Molecular weight: 358.54 g/mol .
  • Melting point: 160–165°C ; boiling point: ~475.6°C .
  • Solubility: <0.01 g/100 mL in water (18°C); soluble in organic solvents (e.g., acetone, ethanol) .
    • Methodological Guidance :
  • Use differential scanning calorimetry (DSC) to confirm melting range.
  • Employ HPLC with UV detection (λ = 280 nm) to assess purity, referencing standards with ≥99% purity .

Q. How should researchers handle and store 4,4'-Thiobis(6-tert-butyl-m-cresol) to ensure stability?

  • Stability Concerns :

  • Light-sensitive; store in amber glassware or opaque containers .
  • Susceptible to base hydrolysis and oxidation in solution; prepare fresh solutions under inert gas (N2/Ar) .
    • Storage Recommendations :
  • Store at 2–8°C in a desiccator to prevent moisture absorption .
  • Monitor for discoloration (indicative of degradation) via UV-Vis spectroscopy .

Q. What analytical techniques are recommended for structural validation of this compound?

  • Key Techniques :

  • FT-IR : Confirm S-O and phenolic O-H stretches (~3400 cm⁻¹ for O-H; ~1050 cm⁻¹ for S-O) .
  • NMR : <sup>1</sup>H NMR should show tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> at m/z 359.1 .

Advanced Research Questions

Q. How does 4,4'-Thiobis(6-tert-butyl-m-cresol) function as an antioxidant in polymer systems?

  • Mechanistic Insights :

  • Acts as a radical scavenger via hydrogen donation from phenolic -OH groups, stabilizing polymers against thermal/oxidative degradation .
  • Synergistic effects observed with phosphite antioxidants; optimize ratios via accelerated aging tests (e.g., ASTM D3895) .
    • Experimental Design :
  • Conduct thermogravimetric analysis (TGA) under O2 to quantify degradation temperatures.
  • Use electron paramagnetic resonance (EPR) to track radical quenching efficiency .

Q. What are the contradictions in reported molecular formulas (C22H30O2S vs. C12H18OS), and how should researchers resolve them?

  • Data Validation :

  • Older literature (e.g., pre-2000) may contain typographical errors or misassignments. Cross-check with CAS 96-69-5 entries in authoritative databases (e.g., PubChem, Reaxys) .
  • Validate via elemental analysis (%C, %H, %S) and compare with theoretical values for C22H30O2S .

Q. What occupational exposure limits (OELs) apply to this compound, and how can labs mitigate risks?

  • Regulatory Guidelines :

  • Threshold Limit Value (TLV): 1 mg/m³ (inhalable fraction) .
  • NFPA Hazard Rating: Health 2, Flammability 1 .
    • Risk Mitigation :
  • Use fume hoods for handling powders; employ PPE (gloves, lab coats, N95 respirators) .
  • Monitor airborne concentrations with gravimetric sampling .

Q. How can combinatorial chemistry approaches optimize derivatives of 4,4'-Thiobis(6-tert-butyl-m-cresol) for enhanced properties?

  • Synthetic Strategies :

  • Fragment-based design (e.g., BRICS fragmentation) to modify substituents (e.g., tert-butyl groups) while retaining the thiobisphenol core .
  • Screen derivatives for antioxidant efficacy using oxygen absorption tests (e.g., Rancimat method) .

Methodological Notes

  • Contradictory Data : Always cross-reference physicochemical properties (e.g., molecular weight, solubility) with recent, peer-reviewed studies .
  • Safety Protocols : Include stability assessments (e.g., light/oxidation sensitivity) in pre-experimental risk assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.